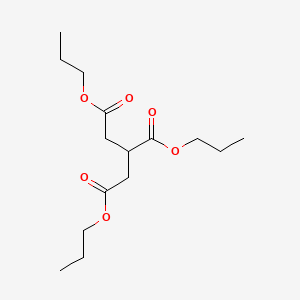
Tripropyl propane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripropyl propane-1,2,3-tricarboxylate is an organic compound that belongs to the class of tricarboxylates. It is a derivative of propane-1,2,3-tricarboxylic acid, where the carboxyl groups are esterified with propyl groups. This compound is known for its applications in various fields, including as a plasticizer in polymer industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripropyl propane-1,2,3-tricarboxylate can be synthesized through the esterification of propane-1,2,3-tricarboxylic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of a suitable catalyst and maintaining the reaction temperature and pressure are crucial for achieving high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Tripropyl propane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the propyl groups with other alcohols in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common and typically require strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide).
Oxidation: Strong oxidizing agents (e.g., potassium permanganate).
Major Products Formed
Hydrolysis: Propane-1,2,3-tricarboxylic acid and propanol.
Transesterification: New esters with different alcohol groups.
Oxidation: Oxidized derivatives of the ester.
Scientific Research Applications
Tripropyl propane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of polymers, enhancing their flexibility and durability.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed in the manufacturing of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of tripropyl propane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme aconitase, thereby interfering with the Krebs cycle. This inhibition occurs because the compound binds to the active site of the enzyme, preventing the conversion of citric acid to isocitric acid.
Comparison with Similar Compounds
Similar Compounds
Citric Acid: A tricarboxylic acid with similar esterification properties.
Tricarballylic Acid: Another tricarboxylic acid with similar chemical behavior.
Propane-1,2,3-tricarboxylic Acid: The parent compound of tripropyl propane-1,2,3-tricarboxylate.
Uniqueness
This compound is unique due to its specific ester groups, which impart distinct physical and chemical properties. These properties make it particularly suitable as a plasticizer in polymer industries, offering advantages such as improved flexibility and reduced migration compared to other plasticizers.
Properties
CAS No. |
5333-54-0 |
|---|---|
Molecular Formula |
C15H26O6 |
Molecular Weight |
302.36 g/mol |
IUPAC Name |
tripropyl propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C15H26O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h12H,4-11H2,1-3H3 |
InChI Key |
WHOYOHVCRFPPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC(CC(=O)OCCC)C(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


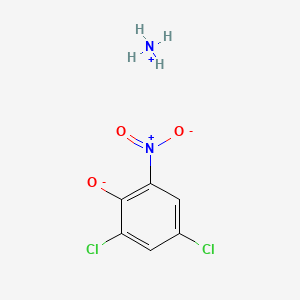

![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
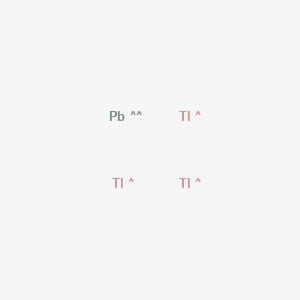
![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)

![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
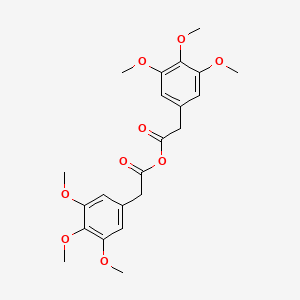
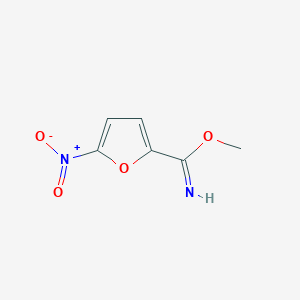
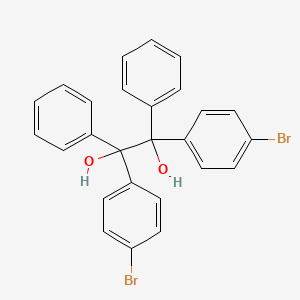

![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)

